9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine
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Overview
Description
9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals. The presence of a cyclopropyl group and a trifluoromethyl-substituted pyridine ring further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the cyclopropyl group and the piperazine moiety. The trifluoromethyl-substituted pyridine ring is then attached to the piperazine nitrogen. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity, while the purine core facilitates interactions with nucleotide-binding sites.
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- 9-cyclopropyl-6-{4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-9H-purine
Uniqueness
Compared to similar compounds, 9-cyclopropyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The position of the trifluoromethyl group and the nature of the heterocyclic rings contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C18H18F3N7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C18H18F3N7/c19-18(20,21)12-1-4-14(22-9-12)26-5-7-27(8-6-26)16-15-17(24-10-23-16)28(11-25-15)13-2-3-13/h1,4,9-11,13H,2-3,5-8H2 |
InChI Key |
XXLPWFMBKDNJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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